3-Cyclopropyl-4-fluoroisoquinoline 3-Cyclopropyl-4-fluoroisoquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15991075
InChI: InChI=1S/C12H10FN/c13-11-10-4-2-1-3-9(10)7-14-12(11)8-5-6-8/h1-4,7-8H,5-6H2
SMILES:
Molecular Formula: C12H10FN
Molecular Weight: 187.21 g/mol

3-Cyclopropyl-4-fluoroisoquinoline

CAS No.:

Cat. No.: VC15991075

Molecular Formula: C12H10FN

Molecular Weight: 187.21 g/mol

* For research use only. Not for human or veterinary use.

3-Cyclopropyl-4-fluoroisoquinoline -

Specification

Molecular Formula C12H10FN
Molecular Weight 187.21 g/mol
IUPAC Name 3-cyclopropyl-4-fluoroisoquinoline
Standard InChI InChI=1S/C12H10FN/c13-11-10-4-2-1-3-9(10)7-14-12(11)8-5-6-8/h1-4,7-8H,5-6H2
Standard InChI Key JLQDMWAFRDYXNF-UHFFFAOYSA-N
Canonical SMILES C1CC1C2=C(C3=CC=CC=C3C=N2)F

Introduction

Structural and Molecular Characteristics

The molecular formula of 3-cyclopropyl-4-fluoroisoquinoline is C₁₂H₁₀FN, with a molecular weight of 187.22 g/mol. The isoquinoline core consists of a benzene ring fused to a pyridine ring, with substituents influencing both electronic distribution and three-dimensional conformation. Key structural features include:

  • Fluorine at C4: Enhances electronegativity, improving binding affinity to biological targets through dipole interactions and metabolic stability .

  • Cyclopropyl at C3: Introduces steric hindrance and conformational rigidity, potentially modulating selectivity in enzyme inhibition .

Comparative analysis with structurally related compounds, such as 7-fluoroisoquinoline-6-carboxylic acid (C₁₀H₆FNO₂), reveals that fluorine substitution consistently improves pharmacokinetic profiles by reducing cytochrome P450 (CYP) enzyme inhibition .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 3-cyclopropyl-4-fluoroisoquinoline can be inferred from methods used for analogous compounds:

  • Cyclopropane Introduction:

    • A Lewis acid-catalyzed cyclization between 2-amino-4-fluorobenzophenone and 3-cyclopropyl-3-oxopropionate yields intermediates with the cyclopropyl moiety .

    • Example Reaction:

      2-Amino-4-fluorobenzophenone+3-cyclopropyl-3-oxopropionateAlCl33-Cyclopropyl-4-fluoroisoquinoline precursor\text{2-Amino-4-fluorobenzophenone} + \text{3-cyclopropyl-3-oxopropionate} \xrightarrow{\text{AlCl}_3} \text{3-Cyclopropyl-4-fluoroisoquinoline precursor}
  • Fluorination Strategies:

    • Electrophilic fluorination using Selectfluor® or Balz-Schiemann reactions introduces fluorine at the 4-position.

Key Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Cyclopropane formationMgCl₂-KBH₄ in THF, 105°C, 10 hrs65–70
FluorinationSelectfluor®, CH₃CN, 80°C50–55

Biological Activity and Mechanisms

Kinase Inhibition

Fluoroisoquinoline derivatives exhibit potent kinase inhibitory activity. For example, fluoroisoquinoline-substituted thiazole compounds demonstrate >90% inhibition of protein kinase B (PKB/Akt) at 1 μM concentrations, with fluorine reducing CYP2D6 and CYP3A4 inhibition by 40–60% compared to non-fluorinated analogs . The cyclopropyl group enhances target selectivity by occupying hydrophobic pockets in kinase binding sites .

Pharmacokinetic Properties

Fluorine substitution significantly improves drug-like properties:

  • Metabolic Stability: Reduced clearance (CL) by 30–35% in fluorinated isoquinolines compared to non-fluorinated counterparts .

  • Oral Bioavailability: Increased Cₘₐₓ (maximum concentration) by 2.5-fold due to enhanced membrane permeability .

Parameter3-Cyclopropyl-4-fluoroisoquinoline (Predicted)7-Fluoroisoquinoline-6-carboxylic Acid
CL (mL/min/kg)12–1518–20
Vdₛₛ (L/kg)2.5–3.01.8–2.2
t₁/₂ (h)4.5–5.53.0–3.5

Applications in Drug Discovery

  • Oncology: PKB/Akt inhibitors are under investigation for cancers with PTEN mutations .

  • Anti-Infectives: DNA gyrase inhibition suggests potential against Gram-positive pathogens.

  • Neurological Disorders: Cyclopropane’s rigidity may aid in crossing the blood-brain barrier for CNS targets.

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